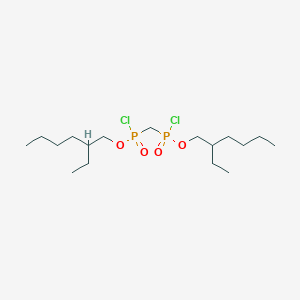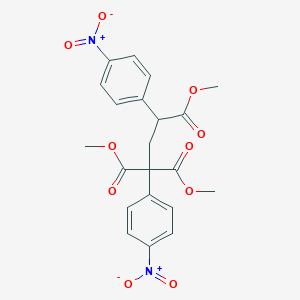![molecular formula C24H20ClN3OS2 B14251300 N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide CAS No. 365429-24-9](/img/structure/B14251300.png)
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents including a chlorophenyl and a methylthiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient in producing the desired thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The choice of solvents and reagents would be optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines .
Aplicaciones Científicas De Investigación
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain biochemical pathways or activate specific receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide is unique due to its specific combination of substituents and the presence of both thiazole and pyridine rings.
Propiedades
Número CAS |
365429-24-9 |
|---|---|
Fórmula molecular |
C24H20ClN3OS2 |
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
N-[4-[4-(3-chlorophenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C24H20ClN3OS2/c1-3-21(29)27-20-14-17(11-12-26-20)23-22(16-5-4-6-18(25)13-16)28-24(31-23)15-7-9-19(30-2)10-8-15/h4-14H,3H2,1-2H3,(H,26,27,29) |
Clave InChI |
ARHRECCPBGVSGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3=CC=C(C=C3)SC)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


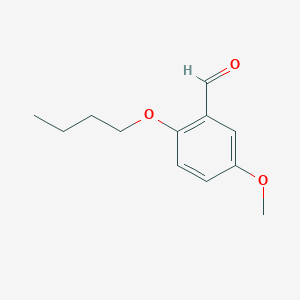
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)

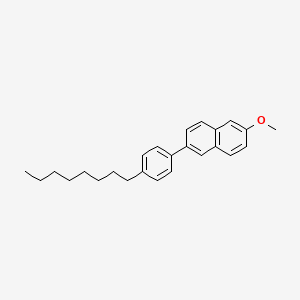
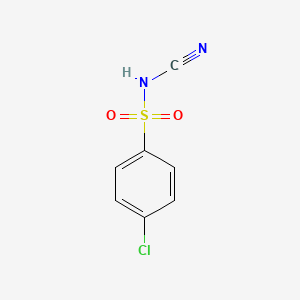
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
